molecular formula C14H20N2O2 B4681805 N-butyl-N'-(2,5-dimethylphenyl)oxamide CAS No. 5404-62-6

N-butyl-N'-(2,5-dimethylphenyl)oxamide

Cat. No.: B4681805
CAS No.: 5404-62-6
M. Wt: 248.32 g/mol
InChI Key: GWBKTTGTIOFPQG-UHFFFAOYSA-N
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Description

N-butyl-N'-(2,5-dimethylphenyl)oxamide is an oxalamide derivative characterized by a central oxamide core (NH-C(=O)-C(=O)-NH) substituted with a butyl group on one nitrogen atom and a 2,5-dimethylphenyl group on the other.

Properties

IUPAC Name

N-butyl-N'-(2,5-dimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-4-5-8-15-13(17)14(18)16-12-9-10(2)6-7-11(12)3/h6-7,9H,4-5,8H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBKTTGTIOFPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NC1=C(C=CC(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366054
Record name N-butyl-N'-(2,5-dimethylphenyl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5404-62-6
Record name N-butyl-N'-(2,5-dimethylphenyl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N’-(2,5-dimethylphenyl)oxamide typically involves the reaction of oxalic acid derivatives with appropriate amines. One common method is the reaction of oxalyl chloride with N-butylamine and 2,5-dimethylaniline under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of N-butyl-N’-(2,5-dimethylphenyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N’-(2,5-dimethylphenyl)oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamides with different oxidation states.

    Reduction: Reduction reactions can convert the oxamide to amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions where the butyl or dimethylphenyl groups are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamides with higher oxidation states, while reduction may produce amines.

Scientific Research Applications

N-butyl-N’-(2,5-dimethylphenyl)oxamide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-butyl-N’-(2,5-dimethylphenyl)oxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of N-butyl-N'-(2,5-dimethylphenyl)oxamide with related oxalamides and sulfonamide derivatives:

Compound Name Substituents on Oxamide Core Key Functional Groups Evidence Source
This compound Butyl (C₄H₉), 2,5-dimethylphenyl Oxamide, alkyl, dimethylphenyl Synthesized from evidence analogs
N,N'-bis(2,6-dimethylphenyl)oxamide Two 2,6-dimethylphenyl groups Oxamide, sterically hindered aromatic
N-cyclohexyl-N’-(2,5-dimethylphenyl)oxamide Cyclohexyl, 2,5-dimethylphenyl Oxamide, cyclic alkyl, dimethylphenyl
N-(2-hydroxyethyl)-N'-(4-methoxyphenyl)oxalamide Hydroxyethyl, 4-methoxyphenyl Oxamide, polar hydroxyl, methoxy
N'-[(E)-(4-butoxyphenyl)methylideneamino]-N-(2,5-dimethylphenyl)oxamide Butoxybenzylidene hydrazine, dimethylphenyl Oxamide, hydrazine, aromatic substituents

Key Observations :

  • Steric Effects : The 2,5-dimethylphenyl group in the target compound likely imposes less steric hindrance compared to 2,6-dimethylphenyl analogs (e.g., N,N'-bis(2,6-dimethylphenyl)oxamide), which face challenges in synthesis and reactivity due to steric crowding .
  • Electronic Effects : Electron-donating methyl groups on the aromatic ring may influence resonance stabilization and reactivity, similar to methoxy-substituted analogs .

Physicochemical Properties

Property This compound (Inferred) N,N'-bis(2,6-dimethylphenyl)oxamide N-cyclohexyl-N’-(2,5-dimethylphenyl)oxamide
Solubility Moderate in organic solvents (e.g., DCM, THF) Low (steric hindrance) High in non-polar solvents (cyclic alkyl)
Melting Point ~100–120°C (estimated) 145–150°C 80–90°C
Stability Stable under inert conditions Sensitive to hydrolysis Thermally stable

Notable Trends:

  • The butyl group balances solubility between highly polar (e.g., hydroxyethyl derivatives) and rigid aromatic systems.
  • Steric shielding in 2,6-dimethylphenyl analogs reduces reactivity but increases melting points due to crystalline packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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